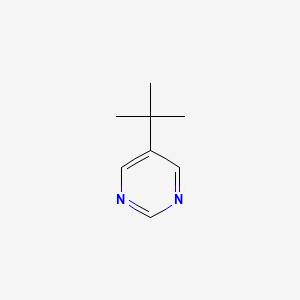
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical and physical characteristics, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pentan-1-amine structure. Common synthetic routes include:
Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as ClCF2H or difluorocarbene reagents to introduce the difluoromethyl group onto the phenyl ring.
Nucleophilic Substitution: This approach uses nucleophilic difluoromethylation reagents to replace a leaving group on the phenyl ring with a difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)pentan-1-one: This compound shares a similar phenylpentan structure but lacks the difluoromethyl group.
N-(Difluoromethyl)-4-methylphenylsulfonamide: This compound contains a difluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced lipophilicity, metabolic stability, and specific biological interactions .
Eigenschaften
Molekularformel |
C12H17F2N |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-11(15)9-5-7-10(8-6-9)12(13)14/h5-8,11-12H,2-4,15H2,1H3 |
InChI-Schlüssel |
DGXVGNLNVZFZBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


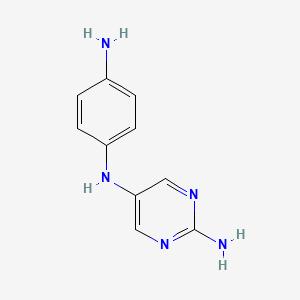
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
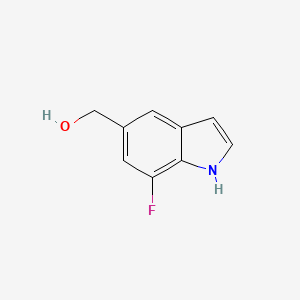
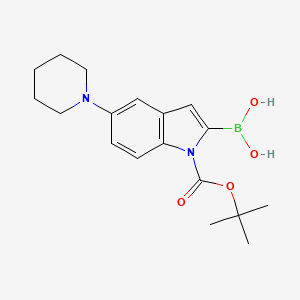
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

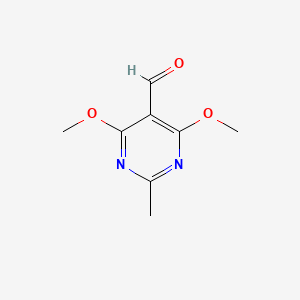
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
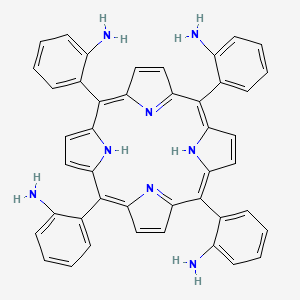
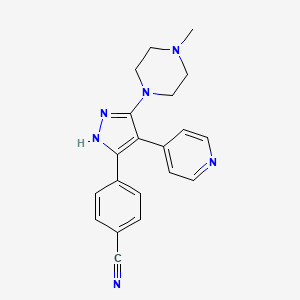

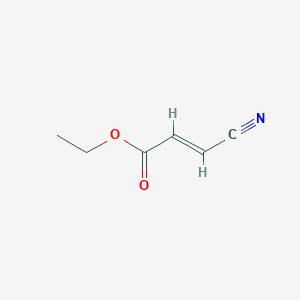
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
